Cas no 106006-85-3 ((R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide)

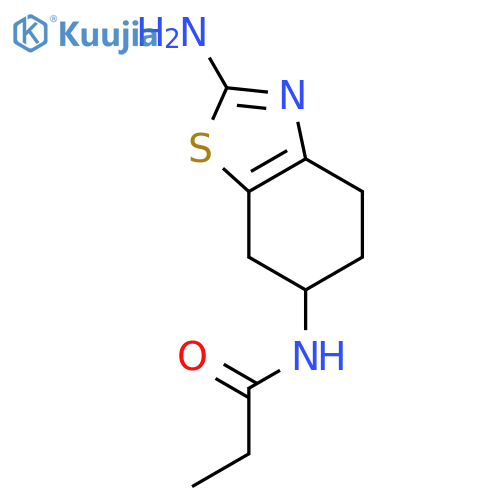

106006-85-3 structure

商品名:(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide

CAS番号:106006-85-3

MF:C10H15N3OS

メガワット:225.31060051918

MDL:MFCD07369802

CID:126958

PubChem ID:25417132

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 化学的及び物理的性質

名前と識別子

-

- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

- (R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide

- Propanamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-, (R)-

- Propanamide,N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-

- N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide

- Propanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-

- MFCD07369802

- DTXSID40649598

- AKOS016844238

- A13954

- SCHEMBL8204692

- 1217680-69-7

- N-[(6R)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide

- 106006-85-3

- (R)-N-(2-amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, AldrichCPR

- CS-0148267

- Propanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]

- AS-35356

- GU29WTP5CG

- A936056

- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propionamide

- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, (R)-

- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide

- Pramipexole Impurity 2

-

- MDL: MFCD07369802

- インチ: InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1

- InChIKey: VVPFOYOFGUBZRY-ZCFIWIBFSA-N

- ほほえんだ: CCC(N[C@@H]1CCC2=C(SC(N2)=N)C1)=O

計算された属性

- せいみつぶんしりょう: 225.09400

- どういたいしつりょう: 225.09358328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.2Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- 互変異性体の数: 4

じっけんとくせい

- 色と性状: White to Yellow Solid

- PSA: 96.25000

- LogP: 2.08090

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:Room temperature

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB168576-250 mg |

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; . |

106006-85-3 | 97% | 250mg |

€443.60 | 2023-06-23 | |

| AstaTech | 46080-0.25/G |

(R)-N-(2-AMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOL-6-YL)-PROPIONAMIDE |

106006-85-3 | 97% | 0.25g |

$113 | 2023-09-17 | |

| eNovation Chemicals LLC | D761620-250mg |

(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |

106006-85-3 | 95% | 250mg |

$190 | 2024-06-07 | |

| abcr | AB168576-1 g |

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; . |

106006-85-3 | 97% | 1g |

€831.60 | 2023-06-23 | |

| eNovation Chemicals LLC | D761620-1g |

(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |

106006-85-3 | 95% | 1g |

$335 | 2023-09-04 | |

| Alichem | A059005716-5g |

(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |

106006-85-3 | 95% | 5g |

$1069.12 | 2023-09-04 | |

| Fluorochem | 040722-100mg |

R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide |

106006-85-3 | 97% | 100mg |

£80.00 | 2022-02-28 | |

| AstaTech | 46080-1/G |

(R)-N-(2-AMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOL-6-YL)-PROPIONAMIDE |

106006-85-3 | 97% | 1g |

$347 | 2023-09-17 | |

| abcr | AB168576-1g |

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; . |

106006-85-3 | 97% | 1g |

€831.60 | 2024-06-10 | |

| abcr | AB168576-250mg |

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; . |

106006-85-3 | 97% | 250mg |

€443.60 | 2024-06-10 |

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

106006-85-3 ((R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide) 関連製品

- 104632-26-0((S)-Pramipexole)

- 104632-28-2((R)-Pramipexole 2HCl)

- 104617-86-9((±)-Pramipexole)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:106006-85-3)(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide

清らかである:99%

はかる:1g

価格 ($):311.0